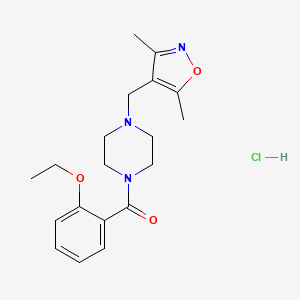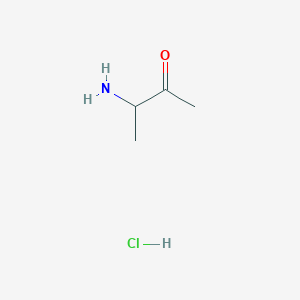![molecular formula C18H17NO4S B2359975 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide CAS No. 2097935-86-7](/img/structure/B2359975.png)
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide” is a chemical compound with the molecular formula C18H17NO4S . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a chromene ring, and a carboxamide group . The exact mass and monoisotopic mass are both 213.08234989 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.30 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . Its topological polar surface area is 77.6 Ų . The XLogP3-AA value is 0.7, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Comprehensive Analysis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide Applications
The compound N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide is a complex molecule that may have various applications in scientific research due to the presence of thiophene and chromene moieties. Below is a detailed analysis of potential applications across different fields:
Organic Semiconductor Research
Thiophene derivatives: are known for their role in the advancement of organic semiconductors . They are used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The specific structure of the compound could be explored for its electronic properties and potential use in semiconductor devices.
Pharmacological Studies
Compounds with a thiophene ring system exhibit a range of pharmacological properties, including anticancer , anti-inflammatory , and antimicrobial activities . The compound could be synthesized and tested for these biological activities, potentially leading to the development of new therapeutic agents.
Corrosion Inhibition
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The compound could be investigated for its effectiveness in protecting metals and alloys from corrosion, which is crucial in extending the life of industrial machinery and infrastructure.
Material Science
In material science, thiophene-based molecules play a significant role. They could be used in the fabrication of advanced materials with unique properties, such as flexible electronics or smart materials that respond to environmental stimuli .
Anti-Atherosclerotic Research
Some thiophene derivatives have shown anti-atherosclerotic properties . The compound could be studied for its potential to prevent or treat atherosclerosis, a condition characterized by the hardening and narrowing of the arteries.
Anesthetic Applications
Thiophene derivatives like articaine are used as dental anesthetics in Europe . The compound’s structure suggests it could be a candidate for synthesizing new local anesthetics with potentially improved properties.
Antihypertensive Research
Thiophene derivatives have been associated with antihypertensive effects . Research into the compound’s ability to lower blood pressure could lead to new treatments for hypertension.
Anti-Tumor and Cytotoxicity Studies
The compound’s thiophene moiety could be significant in anti-tumor and cytotoxicity studies. Thiophene derivatives have been synthesized and reported to show cytotoxicity activity on various human tumor cell lines . This compound could be part of novel anticancer drug development research.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-18(22,9-12-6-7-24-10-12)11-19-17(21)16-8-14(20)13-4-2-3-5-15(13)23-16/h2-8,10,22H,9,11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXZCOZRWFTWBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2359896.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2359898.png)
![N-(4-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2359899.png)
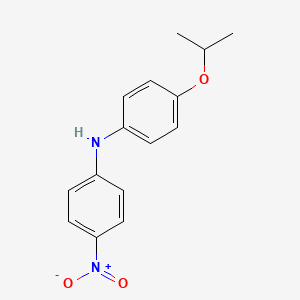
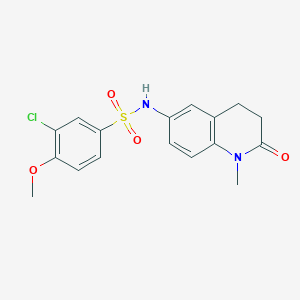
![Tert-butyl [2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2359903.png)


![Ethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2359909.png)
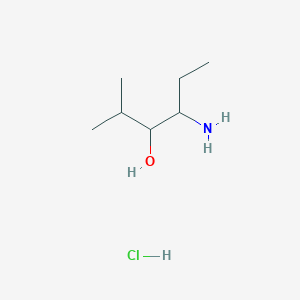
![5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2359912.png)
